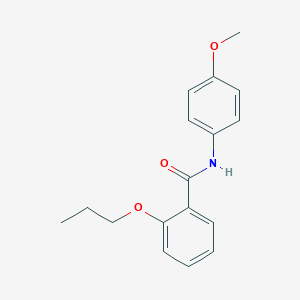

N-(4-methoxyphenyl)-2-propoxybenzamide

Beschreibung

N-(4-Methoxyphenyl)-2-propoxybenzamide is a benzamide derivative characterized by a 2-propoxy substituent on the benzamide core and a 4-methoxyphenyl group attached via an amide linkage. The methoxy and propoxy groups contribute to its electronic and steric properties, influencing solubility, crystallinity, and biological interactions.

Eigenschaften

Molekularformel |

C17H19NO3 |

|---|---|

Molekulargewicht |

285.34 g/mol |

IUPAC-Name |

N-(4-methoxyphenyl)-2-propoxybenzamide |

InChI |

InChI=1S/C17H19NO3/c1-3-12-21-16-7-5-4-6-15(16)17(19)18-13-8-10-14(20-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,18,19) |

InChI-Schlüssel |

JOUFVRQAOPCHAR-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC |

Kanonische SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key analogs differ in substituents on the benzamide and aryl moieties, altering molecular weight, polarity, and conformational flexibility (Table 1).

Table 1: Structural and Molecular Comparisons

Key Observations:

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) in the target compound contrasts with nitro in 4MNB (electron-withdrawing), affecting reactivity and solubility .

- Heterocyclic Modifications : Thiazol-containing analogs (e.g., ) exhibit distinct biological profiles due to aromatic heterocycles, which enhance receptor binding compared to plain benzamides.

Physicochemical and Crystallographic Properties

- Crystal Packing : Salts of N-(4-methoxyphenyl)piperazin-ium benzoates (e.g., compound I ) form infinite hydrogen-bonded chains with dihedral angles between aryl rings (62.3–68.4°), influencing stability and melting points. The target compound’s propoxy group may reduce crystallinity compared to smaller substituents like methoxy.

- Solubility: The propoxy chain in the target compound likely increases lipophilicity compared to methoxyethoxy analogs (e.g., N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide ), which have higher polarity due to ether linkages.

Key Observations:

- Receptor Interactions : Thiazol-containing analogs and 5-HT1A antagonists demonstrate that substituent choice (e.g., thiazol vs. methoxyphenyl) directs activity toward specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.